5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one

Medicinal Chemistry Pyridazinone SAR Halogenated Heterocycles

5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one (CAS 88093-99-6, molecular formula C₁₃H₁₂BrClN₂O₂, molecular weight 343.60 g/mol) is a tetra-substituted pyridazin-3(2H)-one derivative featuring a 4-bromobenzyloxy group at C-5, a chlorine atom at C-4, and an N²-ethyl substituent. It belongs to the broader pyridazinone class, which has been extensively explored for phosphodiesterase 4 (PDE4) inhibition and other pharmacological activities.

Molecular Formula C13H12BrClN2O2
Molecular Weight 343.60 g/mol
CAS No. 88093-99-6
Cat. No. B12908416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one
CAS88093-99-6
Molecular FormulaC13H12BrClN2O2
Molecular Weight343.60 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Br)Cl
InChIInChI=1S/C13H12BrClN2O2/c1-2-17-13(18)12(15)11(7-16-17)19-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3
InChIKeyRRLCQJAPSYYLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one (CAS 88093-99-6): Core Identity and Procurement Profile


5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one (CAS 88093-99-6, molecular formula C₁₃H₁₂BrClN₂O₂, molecular weight 343.60 g/mol) is a tetra-substituted pyridazin-3(2H)-one derivative featuring a 4-bromobenzyloxy group at C-5, a chlorine atom at C-4, and an N²-ethyl substituent [1]. It belongs to the broader pyridazinone class, which has been extensively explored for phosphodiesterase 4 (PDE4) inhibition and other pharmacological activities [2].

Why Generic Substitution of 5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one Is Scientifically Inadvisable


This compound occupies a unique position within the pyridazinone chemical space due to its specific combination of substituents: a C-4 chlorine, an N²-ethyl group, and a C-5 4-bromobenzyloxy moiety. In-class pyridazinone analogs with different halogen patterns or N-alkyl chains cannot be assumed to replicate the physicochemical, reactivity, or biological profile of this compound. Literature on halogenated pyridazinones establishes that the position and identity of halogen substituents critically govern cytotoxic potency; for instance, additional halogen introduction at the heterocyclic C-4 position markedly increases activity in both meta- and para-bromophenyl 6-pyridazinone derivatives [1]. Moreover, PDE4-directed pyridazinone patents explicitly delineate structure-activity relationships showing that even minor alterations in the N²-alkyl chain or the aryl ether linkage produce orders-of-magnitude shifts in inhibitory potency and selectivity [2]. Generic substitution without head-to-head equivalence data therefore carries a high risk of divergent experimental outcomes.

Quantitative Evidence Guide for 5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one


Structural Differentiation: Unique Halogen and Alkoxy Substitution Pattern on the Pyridazinone Core

5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one possesses a substitution architecture—C-4 chloro, N²-ethyl, and C-5 4-bromobenzyloxy—that is structurally distinct from closely cataloged analogs. For example, CAS 107359-42-2 (3(2H)-Pyridazinone, 5-[(4-bromophenyl)methoxy]-4-chloro-2-(4-chlorophenyl)-, molecular formula C₁₇H₁₁BrCl₂N₂O₂, MW 426.09) carries a bulkier 4-chlorophenyl group at N² instead of the ethyl group, increasing molecular weight by ~82 Da and altering lipophilicity and steric profile [1]. This substitution divergence is non-trivial; in PDE4 inhibitor pyridazinone series, the N² substituent directly modulates the inhibitor-enzyme interaction geometry and profoundly affects both potency and isoform selectivity [2].

Medicinal Chemistry Pyridazinone SAR Halogenated Heterocycles

Physicochemical Profile: Computed LogP, PSA, and Molecular Descriptors

The compound's computed physicochemical parameters include XLogP3 of 3.0, a topological polar surface area (TPSA) of 41.9 Ų, and 4 rotatable bonds [1]. These values place it in a moderate-lipophilicity, low-polarity region of chemical space that is generally compatible with blood-brain barrier penetration yet distinct from more polar pyridazinone analogs bearing carboxylic acid or sulfonamide groups. In the context of PDE4 inhibitor optimization, Almirall researchers demonstrated that tuning lipophilicity and TPSA through substituent choice was essential for achieving inhaled delivery with prolonged lung retention, with optimal compounds showing LogD values in the 2-4 range [2]. The computed LogP of ~3 for this compound aligns with that desirable window, in contrast to more polar or more lipophilic analogs that may exhibit suboptimal lung retention or increased systemic exposure.

Computational Chemistry ADME Prediction Drug-likeness

Synthetic Utility: C-4 Chlorine as a Functional Handle for Late-Stage Diversification

The C-4 chlorine atom on the pyridazinone ring provides a tractable site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, enabling late-stage derivatization [1]. This is mechanistically and practically distinct from C-4 unsubstituted pyridazinones (which lack this handle) or C-4 bromo analogs (e.g., CAS 107359-42-2, which introduces an additional halogen but at the expense of increased molecular weight and altered reactivity). In palladium-catalyzed functionalization of pyridazin-3(2H)-ones, chlorine versus bromine at C-4 exhibits different oxidative addition kinetics; bromine is more reactive but may lead to undesired side reactions, while chlorine offers a balance of stability and synthetic utility [2]. The presence of both C-4 chlorine and the C-5 4-bromobenzyloxy ether creates a differentially addressable di-functional scaffold not available in mono-halogenated or non-halogenated pyridazinone analogs.

Synthetic Chemistry Late-Stage Functionalization Cross-Coupling

Biological Activity Class Evidence: Halogen-Dependent Cytostatic Potency in Pyridazinone Series

In a systematic study of 22 halogenated 6-pyridazinone and 3,6-pyridazinedione derivatives evaluated against KB and HeLa human tumor cell lines, 15 compounds achieved ED₅₀ values in the range of 0.043–2.8 µg/mL (9.7 × 10⁻⁸ to 9.9 × 10⁻⁶ M), qualifying for further in vivo investigation [1]. Critically, the study established that: (1) the presence of halogen at the C-5 position determines cytotoxic activity; and (2) additional halogen introduction at the heterocyclic C-4 position further increases activity in both meta- and para-bromophenyl 6-pyridazinone derivatives, proportionally to bromine count in 3,6-pyridazinediones [1]. The target compound, bearing both C-4 chlorine and a para-bromophenyl ether at C-5, incorporates both structural features that were independently validated as activity-enhancing. While direct ED₅₀ data for CAS 88093-99-6 are not available in the public domain, the halogen-dependent SAR framework provides class-level justification for prioritizing this specific halogenation pattern over less-substituted or differently halogenated pyridazinone congeners.

Cytotoxicity Anticancer Screening Halogen SAR

PDE4 Inhibitor Pharmacophore Alignment: Structural Congruence with High-Potency Pyridazinone Chemotype

The pyridazin-3(2H)-one scaffold with a 4-alkoxy/aryloxy substituent at C-5 and an N²-alkyl group represents a validated PDE4 inhibitor pharmacophore, as extensively documented in the patent literature [1][2]. Almirall's biphenyl pyridazinone optimization program yielded PDE4 inhibitors with IC₅₀ values in the low nanomolar to picomolar range (e.g., compound 45: IC₅₀ < 1 nM in enzyme assay and cellular IC₅₀ in the pM range) [3]. The target compound (CAS 88093-99-6) shares the core pyridazin-3(2H)-one architecture with C-5 ether linkage and N²-alkyl substitution that defines this pharmacophore, distinguishing it from pyridazinone derivatives that lack the C-5 oxygen linker (which show reduced PDE4 engagement) or bear N²-aryl groups (which alter selectivity profiles). Direct PDE4 IC₅₀ data for this specific compound are not publicly reported; however, its structural alignment with the high-potency chemotype supports its prioritization as a PDE4-focused screening candidate over analogs that deviate from the validated pharmacophore.

PDE4 Inhibition Inflammatory Disease Respiratory Pharmacology

Best-Fit Application Scenarios for 5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one


PDE4-Focused Screening Library Construction for Respiratory Disease Drug Discovery

This compound's structural alignment with the validated PDE4 inhibitor pharmacophore—pyridazin-3(2H)-one core, C-5 ether linkage, and N²-ethyl group—makes it a logical inclusion in focused screening decks targeting PDE4 for asthma, COPD, or other inflammatory respiratory indications [1]. Its computed physicochemical profile (XLogP3 ~3, TPSA 41.9 Ų) falls within the optimal window for inhaled delivery with lung retention, a key requirement identified in the Almirall PDE4 optimization program [2]. Procurement of this specific CAS number ensures consistency across screening campaigns, avoiding the structural drift that occurs when substituting with N²-aryl or C-5-thioether analogs.

Cytostatic Activity Screening in Halogenated Pyridazinone Panels

The class-level evidence demonstrating that C-4 halogenation additively enhances cytostatic potency in 6-pyridazinone derivatives supports the inclusion of CAS 88093-99-6 in antiproliferative screening panels against KB, HeLa, or other tumor cell lines [1]. The compound's dual-halogen architecture (C-4 Cl + 4'-Br on benzyloxy) represents the activity-enhancing substitution pattern identified in systematic SAR studies, making it a higher-priority candidate for cytotoxicity evaluation than mono-halogenated or non-halogenated pyridazinone congeners. Researchers should note that direct ED₅₀ data for this specific compound remain unpublished, and confirmatory in-house dose-response assays are warranted.

Late-Stage Diversification Scaffold for Medicinal Chemistry Optimization Programs

The C-4 chlorine atom provides a robust synthetic handle for nucleophilic substitution and palladium-catalyzed cross-coupling, enabling rapid parallel library synthesis without de novo core construction [1]. Combined with the 4-bromophenyl group in the C-5 ether side chain—which can independently undergo Suzuki, Buchwald-Hartwig, or Ullmann-type couplings—this compound offers a differentially addressable di-functional scaffold [2]. This dual-handle architecture supports sequential orthogonal derivatization strategies that are not achievable with mono-functionalized pyridazinone scaffolds, reducing the number of synthetic steps required to explore chemical space around the core.

Physicochemical Benchmarking in ADME/PK Profiling Studies

With its well-defined computed descriptors (exact mass 341.977 Da, XLogP3 3.0, 4 rotatable bonds, 3 H-bond acceptors, 0 H-bond donors), this compound serves as a useful reference point for benchmarking experimental ADME assays (e.g., PAMPA permeability, microsomal stability, plasma protein binding) within pyridazinone chemical series [1]. Its moderate lipophilicity and low TPSA position it at the boundary of CNS drug-like space, making it informative for assessing blood-brain barrier penetration potential in neurological PDE4 programs distinct from the inhaled respiratory applications. Procurement of a characterized, single-CAS entity ensures reproducibility across laboratories and assay platforms.

Quote Request

Request a Quote for 5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.